1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound features a pyrrole ring substituted with a pyridinyl group, a trifluoromethyl group, and a methoxyimino group
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically added using a trifluoromethylation reagent under specific conditions.
Incorporation of the Methoxyimino Group: The methoxyimino group is introduced through an oxime formation reaction, involving the reaction of a suitable ketone with hydroxylamine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow techniques and advanced catalytic systems.
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, trifluoromethylation reagents like trifluoromethyl iodide, and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide can be compared with similar compounds such as:
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-1-phenoxyformohydrazide: This compound shares the pyridinyl and trifluoromethyl groups but differs in the presence of a phenoxyformohydrazide group.
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-1H-pyrrole-2-carboxamide: Similar to the target compound but lacks the methoxyimino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-methoxyiminomethyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2/c1-23-20-7-19-12(22)10-3-2-4-21(10)11-9(14)5-8(6-18-11)13(15,16)17/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFQYPJQCHPNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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